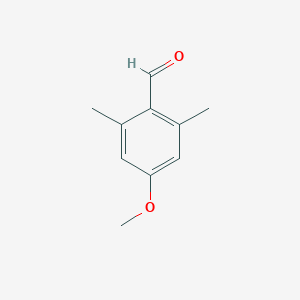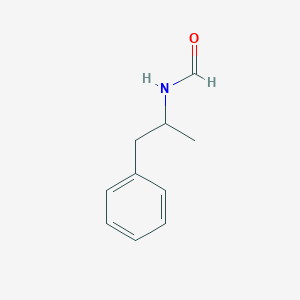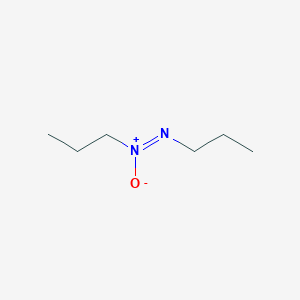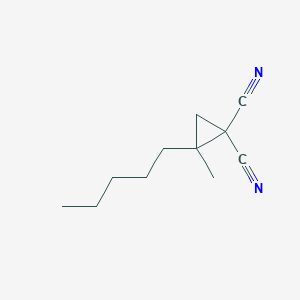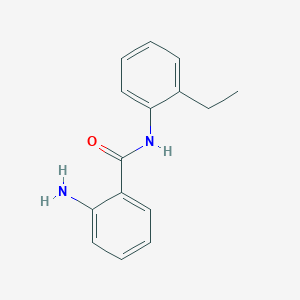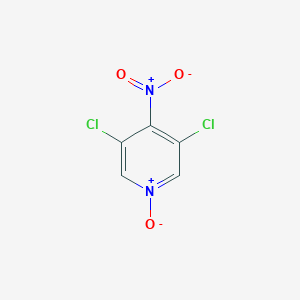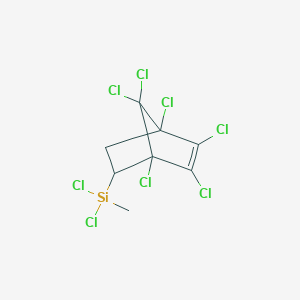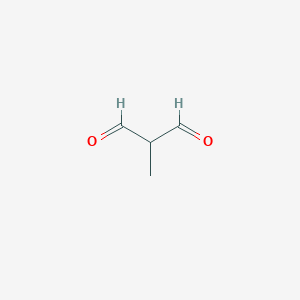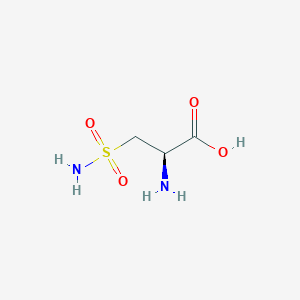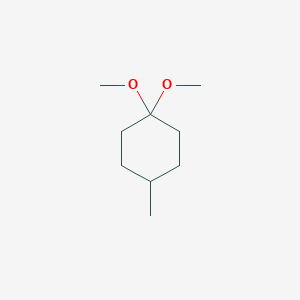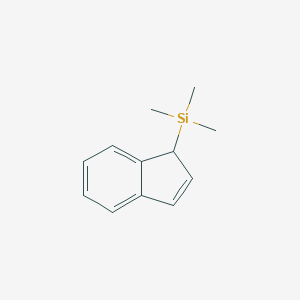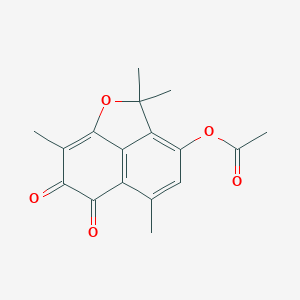
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate is a natural compound isolated from the fungus Cadina sp. It has attracted attention from researchers due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms such as inhibition of inflammatory mediators, induction of apoptosis, and inhibition of cell proliferation.
Biochemische Und Physiologische Effekte
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been shown to have neuroprotective and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate in lab experiments is its natural origin, which makes it a potential alternative to synthetic compounds. However, one of the limitations is the difficulty in obtaining the compound in large quantities due to its low yield during extraction.
Zukünftige Richtungen
There are several future directions for the research on Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate. One possible direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of more efficient extraction and purification methods to obtain the compound in larger quantities. Furthermore, the investigation of the structure-activity relationship of Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate could lead to the development of more potent analogs with improved biological activities.
Synthesemethoden
The synthesis of Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate involves the extraction of the compound from the fungus Cadina sp. The extraction process is carried out using various solvents such as ethyl acetate, chloroform, and methanol. The extracted compound is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been extensively studied for its potential applications in medicine. It has been reported to exhibit various biological activities such as anti-inflammatory, anticancer, antifungal, and antibacterial activities. It has also been found to have neuroprotective and antioxidant properties. In addition, Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate has been investigated for its potential applications in agriculture as a natural pesticide and fungicide.
Eigenschaften
CAS-Nummer |
18142-19-3 |
|---|---|
Produktname |
Cadina-4,6,8,10-tetraene-2,3-dione, 5,11-epoxy-8-hydroxy-, acetate |
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(3,3,7,11-tetramethyl-9,10-dioxo-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12)-tetraen-5-yl) acetate |
InChI |
InChI=1S/C17H16O5/c1-7-6-10(21-9(3)18)13-12-11(7)15(20)14(19)8(2)16(12)22-17(13,4)5/h6H,1-5H3 |
InChI-Schlüssel |
CEDRFBVQPVHLHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)OC(=O)C |
Kanonische SMILES |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



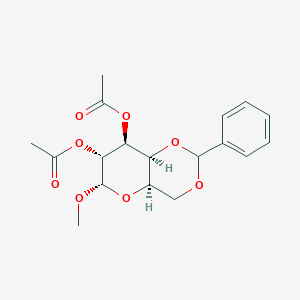
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
